Terazosin

Description

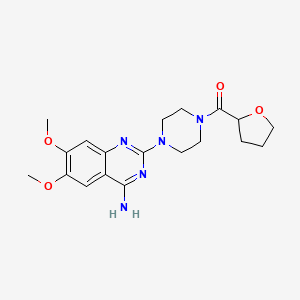

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023639 | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63590-64-7 | |

| Record name | Terazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271-274, 273 °C | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Blockade: A Technical Guide to the Non-Canonical Mechanisms of Terazosin

Introduction

Terazosin is a well-established quinazoline-based, long-acting selective alpha-1 adrenergic receptor antagonist.[1] Clinically, its utility is primarily recognized in the management of benign prostatic hyperplasia (BPH) and essential hypertension.[1][2][3] The canonical mechanism of action involves the blockade of alpha-1 adrenoceptors in the smooth muscle of the prostate, bladder neck, and peripheral vasculature, leading to muscle relaxation, improved urinary flow, and reduced blood pressure.[4][5][6][7] However, a growing body of evidence reveals that the therapeutic potential of terazosin extends far beyond this singular mechanism. Accumulating research has unveiled a fascinating landscape of off-target effects, demonstrating that terazosin can induce apoptosis, inhibit angiogenesis, and modulate cellular bioenergetics through pathways entirely independent of alpha-1 adrenoceptor antagonism.[8][9][10]

This technical guide provides an in-depth exploration of these non-canonical mechanisms of action. We will dissect the molecular pathways, present the experimental evidence, and outline the methodologies that have uncovered these novel functions. This document is intended for researchers, scientists, and drug development professionals who seek to understand the multifaceted pharmacology of terazosin and explore its potential for therapeutic repurposing and the development of next-generation therapeutics.

Part 1: Induction of Apoptosis in Cancer Cells: An Alpha-1 Independent Action

A significant body of early research into terazosin's alternative functions focused on its ability to induce apoptosis, particularly in prostate cancer cells. This effect is not a class effect of all alpha-1 blockers but is specifically associated with the quinazoline-based structure shared by terazosin and its analogue, doxazosin.[8][9] In contrast, the non-quinazoline alpha-1 antagonist tamsulosin does not elicit a significant apoptotic response, strongly suggesting a mechanism independent of alpha-1 adrenoceptor blockade.[8][11][12]

Core Mechanistic Insights

The pro-apoptotic activity of terazosin in prostate cells appears to be multifactorial, involving the deregulation of key signaling pathways that govern cell survival and death.

-

TGF-β Signaling: Evidence points towards the involvement of the transforming growth factor-beta (TGF-β) signaling pathway.[8][13] Quinazoline-based antagonists may deregulate this pathway, tipping the cellular balance towards apoptosis.

-

Induction of Anoikis: Terazosin and doxazosin have been shown to facilitate anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM).[8][9] This disruption of cell attachment is a critical mechanism for inhibiting cancer cell survival and metastasis.[13]

-

Modulation of Apoptotic Regulators: The apoptotic cascade induced by terazosin involves the intrinsic pathway. Studies have demonstrated that treatment with terazosin leads to an up-regulation of the pro-apoptotic protein Bax and a concurrent down-regulation of the anti-apoptotic protein Bcl-2.[14] This shift in the Bax/Bcl-2 ratio is a classic hallmark of apoptosis induction.

-

Cell Cycle Arrest: Terazosin-induced cell death is associated with an arrest in the G1 phase of the cell cycle.[14] This cell cycle blockade is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27KIP1, providing a molecular brake on cell proliferation.[14][15] Notably, this cell death pathway operates independently of the tumor suppressor proteins p53 and retinoblastoma (Rb).[14]

Quantitative Data Summary: Cytotoxicity and Apoptosis Induction

| Cell Line | Drug | Effect | IC50 / Concentration | Citation |

| PC-3 (Prostate Cancer) | Terazosin | Cytotoxicity (MTT Assay) | > 100 µM | [16][17] |

| Human Benign Prostatic Cells | Terazosin | Cytotoxicity (MTT Assay) | > 100 µM | [16][17] |

| DU-145 (Prostate Cancer) | Terazosin | Apoptosis Induction | Dose-dependent | [18] |

| PC-3 (Prostate Cancer) | Doxazosin | Apoptosis Induction | Dose-dependent | [9] |

| PC-3 (Prostate Cancer) | Terazosin | Apoptosis Induction | ~13% increase at therapeutic doses | [12] |

Experimental Protocol: Detecting Apoptosis via Hoechst Staining

This protocol describes a common method for visualizing apoptotic nuclei, a key feature of programmed cell death.

Rationale: Hoechst 33342 is a fluorescent dye that binds to DNA. In healthy cells, it stains the nucleus with a uniform, pale blue fluorescence. In apoptotic cells, the chromatin condenses, and the nucleus fragments, resulting in smaller, brighter, and more intensely stained nuclei. This morphological change is a reliable indicator of apoptosis.

Step-by-Step Methodology:

-

Cell Culture: Plate prostate cancer cells (e.g., PC-3 or DU-145) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of terazosin (and appropriate vehicle controls) for a predetermined time (e.g., 24-48 hours).

-

Staining:

-

Remove the culture medium.

-

Add 100 µL of Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

-

Visualization:

-

Wash the cells gently with PBS.

-

Observe the cells using a fluorescence microscope with a UV filter.

-

-

Quantification: Capture images from multiple random fields per well. Count the number of apoptotic nuclei (condensed, bright) and the total number of nuclei. The apoptotic index is calculated as (number of apoptotic cells / total number of cells) x 100%.

Signaling Pathway Visualization

Caption: Terazosin induces apoptosis in prostate cancer cells via α1-adrenoceptor-independent pathways.

Part 2: Anti-Angiogenic Properties of Terazosin

Beyond its direct effects on cancer cells, terazosin also exerts anti-tumor activity by targeting the tumor microenvironment, specifically by inhibiting angiogenesis—the formation of new blood vessels.[16][17] This process is essential for tumor growth and metastasis, making it a critical target for cancer therapy.

Core Mechanistic Insights

Terazosin has been shown to directly suppress the angiogenic process by interfering with the function of endothelial cells.[16][17]

-

Inhibition of VEGF-Induced Angiogenesis: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Terazosin significantly inhibits VEGF-induced angiogenesis both in vivo and in vitro.[16][17]

-

Effects on Endothelial Cells: The anti-angiogenic effect is mediated by the direct action of terazosin on endothelial cells. It effectively inhibits VEGF-induced proliferation and the formation of tube-like structures in cultured human umbilical vein endothelial cells (HUVECs).[16]

Quantitative Data Summary: Anti-Angiogenic Activity

| Assay | Model | Effect | IC50 | Citation |

| VEGF-Induced Angiogenesis | Nude Mice (in vivo) | Inhibition | 7.9 µM | [16][17] |

| Endothelial Cell Proliferation | HUVECs (in vitro) | Inhibition | 9.9 µM | [16] |

| Endothelial Tube Formation | HUVECs (in vitro) | Inhibition | 6.8 µM | [16] |

| Bladder Tumor Vascularity | Human TCC Specimens | Reduction in Microvessel Density | N/A | [19] |

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This protocol outlines a widely used in vivo method to assess angiogenesis.

Rationale: Matrigel is a basement membrane extract that is liquid at 4°C but forms a solid gel at 37°C. When supplemented with pro-angiogenic factors like VEGF and injected subcutaneously into mice, it allows for the recruitment of endothelial cells and the formation of new blood vessels within the gel plug. The extent of vascularization can be quantified, providing a measure of angiogenic activity.

Step-by-Step Methodology:

-

Preparation: Thaw Matrigel on ice. Mix Matrigel with VEGF (e.g., 150 ng/mL) and the test compound (terazosin at various concentrations) or vehicle control. Keep all solutions on ice to prevent premature gelation.

-

Injection: Anesthetize nude mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The liquid will form a solid plug in situ.

-

Incubation: Allow the Matrigel plug to incubate for a set period (e.g., 6-7 days), during which neovascularization occurs.

-

Harvesting: Euthanize the mice and surgically excise the Matrigel plugs.

-

Analysis:

-

Visual Inspection: Photograph the plugs to visually assess the degree of redness, indicative of blood vessel formation.

-

Quantification: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin concentration is directly proportional to the extent of vascularization.

-

Histology: Fix, embed, and section the plugs for immunohistochemical staining with endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density (MVD).

-

Experimental Workflow Visualization

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay to evaluate terazosin's effects.

Part 3: Modulating Cellular Bioenergetics via PGK1 Activation

More recently, a novel and highly significant mechanism of action for terazosin has been identified: the activation of phosphoglycerate kinase 1 (PGK1).[20][21][22] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates ATP.[20] This discovery has opened up entirely new therapeutic avenues for terazosin, particularly in the context of neurodegenerative diseases where energy metabolism is often impaired.[10][23]

Core Mechanistic Insights

The interaction between terazosin and PGK1 is unique and somewhat paradoxical.

-

A Novel Target: Through a combination of enzymology and X-ray crystallography, PGK1 was identified as a direct binding target of terazosin.[21][22] This interaction is independent of the alpha-1 adrenoceptor.[21]

-

The Activator-Inhibitor Paradox: Structural data revealed that terazosin binds to the PGK1 active site, overlapping with the binding site for its substrate, ADP/ATP.[21][24] This would predict that terazosin should act as a competitive inhibitor. Indeed, at high concentrations, terazosin does inhibit PGK1 activity.[21][24] However, at lower, pharmacologically relevant concentrations, terazosin enhances PGK1 activity.[21][24] A mass action model suggests that terazosin binding introduces a bypass pathway that accelerates the release of the product (ATP), which is normally the rate-limiting step, thus increasing the overall enzymatic rate.[24]

-

Increased ATP Production: The functional consequence of PGK1 activation is an increase in cellular ATP levels, boosting the cell's energy supply.[10][20]

-

Hsp90 Activation and Stress Resistance: The ATP generated by PGK1 can enhance the chaperone activity of Hsp90, an ATPase that is known to associate with PGK1.[21][22] The activation of the PGK1-Hsp90 axis promotes a multi-stress resistance response, protecting cells from damage.[20][21]

Therapeutic Implications in Neurodegeneration

Dysregulated energy metabolism is a hallmark of several neurodegenerative diseases, including Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS).[10][23] By enhancing glycolysis and ATP production, terazosin has shown significant neuroprotective effects in multiple disease models.[10][23][25] This has led to the repurposing of terazosin as a promising candidate for clinical trials in these devastating disorders.[10]

Experimental Protocol: In Vitro PGK1 Activity Assay

This protocol describes a coupled enzyme assay to measure the forward reaction rate of PGK1.

Rationale: The activity of PGK1 cannot be easily measured directly by spectrophotometry. Therefore, its activity is "coupled" to another enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In the reverse direction, GAPDH uses 3-phosphoglycerate (the product of the PGK1 reaction) and ATP to produce 1,3-bisphosphoglycerate and ADP. In the forward direction used here, the consumption of NADH by GAPDH, which is proportional to the production of 1,3-bisphosphoglycerate, is monitored. We measure the PGK1-catalyzed production of ATP. The reaction is coupled to hexokinase and glucose-6-phosphate dehydrogenase, which results in the reduction of NADP+ to NADPH, measurable at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing triethanolamine, MgSO4, and EDTA. Prepare stock solutions of substrates (3-phosphoglycerate, ATP), coupling enzymes (hexokinase, glucose-6-phosphate dehydrogenase), and NADP+.

-

Reaction Mixture: In a 96-well UV-transparent plate, add the reaction buffer, substrates, coupling enzymes, and NADP+ to each well.

-

Initiation: Add purified recombinant PGK1 enzyme to the wells with and without various concentrations of terazosin.

-

Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm.

-

Data Analysis: Record the increase in absorbance at 340 nm over time. The rate of NADPH production (linear slope of the absorbance curve) is directly proportional to the PGK1 activity. Compare the rates in the presence of terazosin to the vehicle control to determine the effect on enzyme activity.

Mechanism Visualization

Caption: Terazosin activates PGK1 at low concentrations, boosting ATP and promoting neuroprotection.

Part 4: Emerging Mechanisms and Future Directions

Research into the non-canonical actions of terazosin is ongoing, with new potential mechanisms emerging. One recent study identified terazosin as a GPR119 agonist.[26] GPR119 is a G-protein coupled receptor involved in glucose homeostasis. Terazosin was found to selectively activate GPR119, leading to increased cAMP and ATP synthesis and enhanced insulin secretion, suggesting a potential role in metabolic disorders like non-alcoholic fatty pancreatic disease (NAFPD).[26]

The discovery of these diverse, alpha-1 independent mechanisms has profound implications. It firmly establishes terazosin as a multi-target agent and provides a strong rationale for its repurposing in oncology and neurodegenerative disease. Furthermore, the quinazoline scaffold of terazosin can serve as a template for the design of new chemical entities that are optimized for these off-target effects (e.g., PGK1 activation) while minimizing alpha-1 adrenergic blockade to avoid cardiovascular side effects.[25]

Conclusion

Terazosin is far more than a simple alpha-1 adrenoceptor antagonist. Its quinazoline structure confers the ability to induce apoptosis in cancer cells and inhibit tumor-associated angiogenesis, actions that are entirely independent of its canonical mechanism. More recently, the identification of the glycolytic enzyme PGK1 as a direct target has redefined our understanding of terazosin's pharmacology, revealing it as a modulator of cellular bioenergetics with significant neuroprotective potential. This in-depth understanding of its multifaceted activities not only explains some of its long-observed clinical benefits but also unlocks exciting new opportunities for drug development and therapeutic innovation. The continued exploration of these non-canonical pathways will undoubtedly pave the way for novel treatments for cancer, neurodegenerative disorders, and potentially metabolic diseases.

References

-

Title: Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells.[16] Source: PubMed URL: [Link]

-

Title: Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance.[8][9][27] Source: PubMed URL: [Link]

-

Title: Identification of Apoptotic and Antiangiogenic Activities of Terazosin in Human Prostate Cancer and Endothelial Cells.[17] Source: Journal of Urology URL: [Link]

-

Title: Doxazosin and Terazosin Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance.[9] Source: Journal of Urology URL: [Link]

-

Title: Doxazosin and terazosin suppress prostate growth by inducing apoptosis: Clinical significance.[27] Source: Mount Sinai Scholars Portal URL: [Link]

-

Title: Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and Terazosin via Induction of Apoptosis1.[11] Source: AACR Journals URL: [Link]

-

Title: The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway.[14] Source: PubMed URL: [Link]

-

Title: Quinazoline-derived α1-Adrenoceptor Antagonists Induce Prostate Cancer Cell Apoptosis Via an α1-Adrenoceptor-independent Action1.[12] Source: AACR Journals URL: [Link]

-

Title: Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment?[13] Source: NIH URL: [Link]

-

Title: EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER.[19] Source: NIH URL: [Link]

-

Title: Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis.[10] Source: NIH URL: [Link]

-

Title: Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action.[28] Source: PubMed URL: [Link]

-

Title: Terazosin.[1] Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: What is the mechanism of action of terazosin?[4] Source: Dr.Oracle URL: [Link]

-

Title: What is terazosin (alpha blocker) used to treat?[5] Source: Dr.Oracle URL: [Link]

-

Title: What is the mechanism of Terazosin Hydrochloride?[6] Source: Patsnap Synapse URL: [Link]

-

Title: Repurposing: From enlarged prostates to Parkinson's.[20] Source: The Science of Parkinson's URL: [Link]

-

Title: Terazosin activated Pgk1 and Hsp90 to promote stress resistance.[21] Source: NIH URL: [Link]

-

Title: Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway.[26] Source: PMC - PubMed Central URL: [Link]

-

Title: Terazosin activates Pgk1 and Hsp90 to promote stress resistance.[22] Source: PubMed - NIH URL: [Link]

-

Title: Alpha-Blockers.[7] Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines.[15] Source: PubMed URL: [Link]

-

Title: Combined effects of terazosin and genistein on a metastatic, hormone-independent human prostate cancer cell line.[18] Source: PubMed URL: [Link]

-

Title: (PDF) Terazosin activates Pgk1 and Hsp90 to promote stress resistance.[29] Source: ResearchGate URL: [Link]

-

Title: Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.[2] Source: SingleCare URL: [Link]

-

Title: Capitalising on the neuroprotective effects of a prostate drug.[23] Source: Parkinson's Movement URL: [Link]

-

Title: Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation.[25] Source: PMC - PubMed Central URL: [Link]

-

Title: Terazosin (oral route).[3] Source: Mayo Clinic URL: [Link]

-

Title: A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1.[24] Source: PubMed URL: [Link]

Sources

- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Terazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 7. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auajournals.org [auajournals.org]

- 10. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. auajournals.org [auajournals.org]

- 18. Combined effects of terazosin and genistein on a metastatic, hormone-independent human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceofparkinsons.com [scienceofparkinsons.com]

- 21. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. parkinsonsmovement.com [parkinsonsmovement.com]

- 24. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 [pubmed.ncbi.nlm.nih.gov]

- 25. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholars.mssm.edu [scholars.mssm.edu]

- 28. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Terazosin as a PGK1 Activator: A Technical Guide for Neurodegenerative Disease Research

<

Introduction: Re-evaluating Energy Metabolism in Neurodegeneration

Neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A converging line of evidence points towards impaired energy metabolism as a central pathogenic feature in these disorders. Neurons, with their high metabolic demands, are particularly vulnerable to deficits in adenosine triphosphate (ATP) production. This guide delves into the promising therapeutic strategy of targeting the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) with the FDA-approved drug, Terazosin, as a means to bolster neuronal bioenergetics and confer neuroprotection.

Terazosin, a selective alpha-1 adrenergic receptor antagonist, has long been used for the treatment of benign prostatic hyperplasia and hypertension. However, recent groundbreaking research has unveiled a novel mechanism of action for this drug: the activation of PGK1, a critical enzyme in the glycolytic pathway responsible for the first ATP-generating step. This discovery has opened a new avenue of investigation into repurposing Terazosin for neurodegenerative conditions.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core science behind Terazosin's action on PGK1 and its implications for neurodegenerative disease. We will explore the molecular mechanisms, provide detailed experimental protocols for validating its effects, and discuss the current landscape of preclinical and clinical evidence.

The Central Role of PGK1 in Neuronal Energy Homeostasis

PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. This reaction is a pivotal control point in glycolysis. In the context of neurodegeneration, where mitochondrial dysfunction and reduced ATP levels are common features, enhancing the activity of cytoplasmic glycolytic enzymes like PGK1 offers a direct route to increasing cellular energy supply.

Mechanism of Terazosin-Mediated PGK1 Activation

The interaction between Terazosin and PGK1 is multifaceted. Structural studies have revealed that Terazosin binds to the ADP/ATP binding pocket of PGK1. While high concentrations of Terazosin can act as a competitive inhibitor, at lower, therapeutically relevant concentrations, it appears to facilitate the release of ATP, which is a rate-limiting step in the PGK1 catalytic cycle. This kinetic facilitation ultimately leads to an overall increase in PGK1 enzymatic activity and subsequent ATP production.

Furthermore, the increased ATP levels resulting from PGK1 activation may indirectly enhance the activity of other cellular machinery crucial for neuronal health, such as the chaperone protein Hsp90, which is itself an ATPase.

Preclinical Evidence Supporting Terazosin's Neuroprotective Effects

A substantial body of preclinical research has demonstrated the neuroprotective potential of Terazosin across various models of neurodegenerative diseases.

Key Preclinical Findings:

| Disease Model | Organism/System | Key Findings | Citation(s) |

| Parkinson's Disease | Mice, Rats, Flies, iPSCs | Increased brain ATP levels, slowed or prevented neuron loss, increased dopamine levels, and partially restored motor function. | |

| Alzheimer's Disease | 5xFAD Mouse Model | Attenuated amyloid pathology in the hippocampus and rescued cognitive impairments. | |

| Protein Aggregation | Cell Culture & Animal Models | Reduced the formation and promoted the clearance of pathological protein aggregates (e.g., Tau, α-Synuclein, FUS). | |

| Stroke & Sepsis | Rodent Models | Alleviated organ damage and improved survival by inhibiting apoptosis. |

These studies collectively suggest that by enhancing glycolysis and boosting ATP levels, Terazosin can mitigate key pathological features of neurodegenerative diseases, including neuronal death and protein misfolding.

Experimental Workflows for Investigating Terazosin's Effects

Validating the therapeutic potential of Terazosin and other PGK1 activators requires a robust set of experimental protocols. This section outlines key in vitro and in vivo assays.

In Vitro Assays

The primary validation step is to confirm the direct effect of Terazosin on PGK1 activity. A common method is a coupled enzyme assay.

Protocol: Coupled Enzyme Assay for PGK1 Activity

-

Principle: The forward reaction of PGK1 is coupled with the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The production of NADH, a product of the GAPDH reaction, is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Purified recombinant human PGK1 protein

-

Glyceraldehyde-3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide (β-NAD)

-

Adenosine diphosphate (ADP)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Reaction Buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6)

-

Terazosin (or other test compounds) at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing GAP, β-NAD, ADP, and GAPDH in the reaction buffer.

-

Add the purified PGK1 protein to the mixture.

-

Initiate the reaction by adding the substrate, 1,3-bisphosphoglycerate (can be generated in situ from GAP by GAPDH).

-

In parallel reactions, include varying concentrations of Terazosin.

-

Monitor the increase in absorbance at 339 nm or 340 nm over time using a plate reader or spectrophotometer.

-

Calculate the initial reaction velocity (V₀) for each condition.

-

-

Expected Outcome: At optimal concentrations, Terazosin should lead to an increased rate of NADH production compared to the vehicle control, indicating PGK1 activation. High concentrations may show an inhibitory effect.

Caption: Mechanism of Terazosin-mediated PGK1 activation and neuroprotection.

A direct consequence of PGK1 activation is an increase in cellular ATP levels. Bioluminescence-based assays are highly sensitive and widely used for this purpose.

Protocol: Luciferase-Based ATP Assay

-

Principle: This assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces light. The intensity of the luminescence is directly proportional to the ATP concentration.

-

Reagents:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Terazosin

-

ATP assay kit (containing cell lysis buffer, luciferase, and luciferin)

-

-

Procedure:

-

Plate neuronal cells in a white, opaque 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of Terazosin for a specified duration (e.g., 24 hours). Include vehicle-treated and untreated controls.

-

Add the cell lysis reagent from the kit to each well to release intracellular ATP.

-

Add the luciferase/luciferin substrate solution.

-

Measure the luminescence using a luminometer.

-

Generate an ATP standard curve to quantify the ATP concentration in the samples.

-

-

Expected Outcome: Terazosin-treated cells are expected to show a dose-dependent increase in luminescence, corresponding to higher intracellular ATP levels.

In Vivo Assays

Animal models are indispensable for evaluating the therapeutic efficacy of Terazosin in a complex biological system.

A variety of animal models are available to recapitulate different aspects of human neurodegenerative diseases.

| Disease | Common Models | Key Features |

| Parkinson's Disease | * Toxin-induced: MPTP, 6-OHDA, Rotenone | * Dopaminergic neuron loss, motor deficits |

| * Genetic: α-synuclein transgenic mice | * Progressive motor decline, α-synuclein pathology | |

| Alzheimer's Disease | * Transgenic: 5xFAD, APP/PS1 | * Amyloid plaque deposition, cognitive deficits |

| ALS | * Transgenic: SOD1 mutant mice, TDP-43 models | * Motor neuron degeneration, progressive paralysis |

-

Drug Administration: Terazosin can be administered to animals through various routes, including oral gavage, intraperitoneal injection, or in drinking water. The dosage and duration of treatment will depend on the specific model and research question.

-

Behavioral Assessments: A battery of behavioral tests should be employed to assess motor function, cognition, and other relevant phenotypes.

-

Motor Function: Rotarod test, open field test, grip strength test.

-

Cognitive Function: Morris water maze, Y-maze, novel object recognition test.

-

-

Post-mortem Analysis:

-

Histology and Immunohistochemistry: To quantify neuronal loss, protein aggregation (e.g., α-synuclein, amyloid-beta, phosphorylated Tau), and neuroinflammation.

-

Biochemical Assays: Measurement of ATP levels, neurotransmitter levels (e.g., dopamine), and markers of oxidative stress in brain tissue.

-

Caption: A streamlined preclinical workflow for evaluating Terazosin.

Clinical Landscape and Future Directions

The promising preclinical data has spurred clinical investigations into the potential of Terazosin for neurodegenerative diseases. Epidemiological studies have shown an association between the use of Terazosin and a reduced risk and slower progression of Parkinson's disease.

Pilot clinical trials are underway to assess the safety, tolerability, and target engagement of Terazosin in patients with PD and other neurodegenerative conditions. These studies are utilizing biomarkers, such as measurements of ATP in the brain via ³¹P-magnetic resonance spectroscopy and in the blood, to provide evidence of the drug's mechanism of action in humans.

Challenges and Considerations:

-

Biphasic Dose-Response: It is crucial to identify the optimal therapeutic window for Terazosin, as high concentrations can be inhibitory to PGK1.

-

Off-Target Effects: As an alpha-1 adrenergic receptor antagonist, Terazosin can cause side effects such as orthostatic hypotension. The development of more specific PGK1 activators with fewer off-target effects is an active area of research.

-

Patient Stratification: Identifying patient populations most likely to benefit from a glycolysis-enhancing therapy will be key for the success of future clinical trials.

Conclusion

The discovery of Terazosin's ability to activate PGK1 and enhance cellular bioenergetics represents a paradigm shift in the therapeutic approach to neurodegenerative diseases. By moving beyond the traditional focus on protein aggregation and neurotransmitter replacement, targeting the fundamental energy deficits in neurons offers a novel and potentially disease-modifying strategy. The wealth of preclinical evidence, coupled with emerging clinical data, positions Terazosin and other PGK1 activators as a highly promising area of research and development. This guide provides the foundational knowledge and experimental frameworks necessary for scientists to contribute to this exciting and rapidly evolving field.

References

-

A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. (2024). PNAS. [Link]

-

ATP Cell Viability Assay. Creative Bioarray. [Link]

-

Terazosin activates Pgk1 and Hsp90 to promote stress resistance. Semantic Scholar. [Link]

-

ATP Assay Kit. BioChain Institute Inc.. [Link]

-

Terazosin activated Pgk1 and Hsp90 to promote stress resistance. PMC. [Link]

-

The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology. [Link]

-

Approved Medication Terazosin May Be 'Exciting' New ALS Treatment. ALS News Today. [Link]

-

Capitalising on the neuroprotective effects of a prostate drug. Parkinson's Movement. [Link]

-

Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI. [Link]

-

ATP Measurement ATP Assay Kit-Luminescence. Dojindo Molecular Technologies. [Link]

-

Terazosin Could be Repurposed to Treat ALS. Medscape. [Link]

-

A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. ResearchGate. [Link]

-

Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. PMC. [Link]

-

Terazosin and neuroprotection. Journal of Experimental and Basic Medical Sciences. [Link]

-

A pilot dose-finding study of Terazosin in humans. medRxiv. [Link]

-

A pilot trial to test whether terazosin treatment lowers the levels of biomarkers of neurodegeneration (nerve cell damage). ISRCTN. [Link]

-

Association of Terazosin, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men. Neurology. [Link]

-

Terazosin for Dementia With Lewy Bodies. ClinicalTrials.gov. [Link]

-

Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. ResearchGate. [Link]

-

Prostate drug associated with lower risk of Parkinson's disease. University of Iowa Health Care. [Link]

-

A Pilot to Assess Target Engagement of Terazosin in Parkinson's Disease. PMC. [Link]

-

AffiASSAY® Phosphoglycerate Kinase Activity Assay Kit (Colorimetric). AffiTech Inc.. [Link]

-

Kits Phosphoglycerate Kinase Activity Assay Kit (Colorimetric). Asia-Bioscience Co., Ltd.. [Link]

Molecular pathway of Terazosin-induced neuroprotection

An In-depth Technical Guide to the Molecular Pathway of Terazosin-Induced Neuroprotection

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underlying the neuroprotective effects of Terazosin, a repositioned drug demonstrating significant promise in preclinical models of neurodegenerative diseases. We will move beyond its canonical function as an α1-adrenergic receptor antagonist to dissect its direct interaction with the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the subsequent bioenergetic benefits that confer neuronal resilience.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, neurobiology, and metabolic neuroscience.

Introduction: Repositioning Terazosin for Neurodegeneration

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by progressive neuronal loss and are often linked to cellular energy deficits. A decline in ATP production compromises essential neuronal functions, rendering cells vulnerable to stress and apoptosis. Consequently, strategies aimed at boosting neuronal bioenergetics represent a compelling therapeutic avenue.

Terazosin, a quinazoline-derivative drug approved for treating benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent. Its therapeutic potential stems not from its well-known α1-adrenoceptor antagonism, but from an off-target mechanism: the activation of Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the glycolytic pathway. This guide will elucidate the molecular cascade initiated by Terazosin, detailing its impact on cellular metabolism and the downstream neuroprotective outcomes.

The Core Mechanism: Terazosin as a PGK1 Activator

The central thesis of Terazosin's neuroprotective action is its ability to enhance cellular energy production by directly targeting and activating PGK1.

The Role of PGK1 in Cellular Bioenergetics

PGK1 is a highly conserved, ATP-generating enzyme in the glycolytic pathway. It catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP. This step is one of the two substrate-level phosphorylation events in glycolysis, making PGK1 a pivotal regulator of cellular ATP levels. In the context of neurodegeneration, where mitochondrial dysfunction can impair oxidative phosphorylation, enhancing glycolytic ATP production via PGK1 activation offers a crucial compensatory mechanism.

Terazosin's Direct Binding and Allosteric Activation of PGK1

Structural and biochemical studies have revealed that Terazosin binds directly to PGK1. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The interaction induces a conformational change in PGK1 that enhances its catalytic efficiency, leading to an increased rate of ATP production. This specific activation of PGK1 by Terazosin has been shown to be independent of its effects on blood pressure, as other α1-blockers that do not activate PGK1 fail to show similar neuroprotective effects in disease models.

The following diagram illustrates the core signaling pathway:

Caption: Terazosin activates PGK1 to boost glycolysis and ATP, leading to neuroprotection.

Experimental Validation of the Terazosin-PGK1 Axis

Validating this pathway requires a multi-faceted approach, combining biochemical assays, cellular models, and in vivo studies. The trustworthiness of the proposed mechanism is built upon a self-validating system of experiments.

Key Experimental Questions and Methodologies

| Experimental Question | Recommended Methodology | Rationale & Causality |

| Does Terazosin directly bind to and activate PGK1? | In vitro enzyme kinetics assays; Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC). | These cell-free assays isolate the interaction between the drug and the enzyme, directly measuring binding affinity and changes in catalytic activity (Vmax, Km) to confirm a direct, functional relationship independent of other cellular factors. |

| Does Terazosin increase glycolytic flux in neuronal cells? | Seahorse XF Glycolysis Rate Assay; Glucose uptake assays (e.g., 2-NBDG); Lactate production assays. | These functional assays measure the overall metabolic output of the glycolytic pathway in a live-cell context, confirming that PGK1 activation translates to a system-wide increase in glycolysis. |

| Is the neuroprotective effect dependent on PGK1 activation? | siRNA or CRISPR-Cas9 knockdown of PGK1 in neuronal cell lines (e.g., SH-SY5Y) followed by Terazosin treatment and a neurotoxic insult (e.g., rotenone, MPP+). | This loss-of-function approach is critical for establishing causality. If Terazosin's protective effect is diminished or abolished upon PGK1 knockdown, it provides strong evidence that PGK1 is a necessary mediator of the drug's action. |

| Does Terazosin treatment increase ATP levels in vivo? | Bioluminescence imaging in animal models; Mass spectrometry-based metabolomics on brain tissue samples. | Measuring ATP directly in a relevant preclinical model (e.g., a mouse model of Parkinson's Disease) confirms that the mechanism observed in vitro and in cell culture is also active and impactful within a complex biological system. |

Detailed Protocol: Seahorse XF Glycolysis Rate Assay

This protocol outlines a robust method for assessing the effect of Terazosin on glycolytic flux in a neuronal cell line. The Agilent Seahorse XF Analyzer measures two key metabolic parameters in real-time: the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Objective: To determine if Terazosin treatment increases the rate of glycolysis in SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

Seahorse XF Cell Culture Microplates

-

Terazosin hydrochloride (solubilized in DMSO or appropriate vehicle)

-

Seahorse XF Base Medium (supplemented with L-glutamine, glucose, and sodium pyruvate)

-

Agilent Seahorse XF Glycolysis Rate Assay Kit (containing Rotenone/Antimycin A and 2-DG)

-

Agilent Seahorse XF Analyzer

Step-by-Step Methodology:

-

Cell Seeding (Day 1):

-

Seed SH-SY5Y cells into a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well) to achieve ~80-90% confluency on the day of the assay.

-

Causality Insight: Proper cell density is crucial. Too few cells will yield a signal that is too low to be reliable, while overconfluence can alter cellular metabolism and introduce artifacts.

-

-

Terazosin Treatment (Day 2):

-

Approximately 4-6 hours before the assay, replace the culture medium with fresh medium containing either vehicle control or the desired concentration of Terazosin (e.g., 1-10 µM).

-

Incubate the cells under standard conditions (37°C, 5% CO2).

-

Causality Insight: This pre-incubation period allows for the drug to be taken up by the cells and to exert its effect on PGK1 and the glycolytic pathway.

-

-

Assay Plate Hydration and Preparation (Day 2):

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant one day prior to the assay.

-

On the day of the assay, prepare the assay medium (Seahorse XF Base Medium supplemented as required).

-

Wash the cells with the assay medium and add the final volume of assay medium to each well.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay to allow for temperature and pH equilibration.

-

-

Seahorse XF Analyzer Assay Run (Day 2):

-

Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.

-

Program the assay protocol:

-

Basal Measurement: Establish a baseline ECAR and OCR for all wells (at least 3 measurement cycles).

-

Injection 1: Inject Rotenone/Antimycin A (inhibitors of mitochondrial respiration). This forces the cells to rely solely on glycolysis for ATP production, revealing the maximal glycolytic capacity.

-

Injection 2: Inject 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis by competing with glucose. This will shut down glycolytic acidification, confirming that the measured ECAR is indeed from glycolysis.

-

-

Causality Insight: This specific injection strategy is a self-validating system. The sharp increase in ECAR after blocking mitochondrial respiration, followed by its near-complete ablation by 2-DG, provides high confidence that the measured signal is a true representation of glycolytic flux.

-

-

Data Analysis:

-

Normalize the data to cell number (e.g., using a CyQUANT cell proliferation assay after the run).

-

Calculate the basal glycolysis rate and the compensatory glycolysis rate (post-rotenone/antimycin A injection).

-

Compare the glycolytic rates between vehicle-treated and Terazosin-treated cells. An increase in ECAR in the Terazosin group indicates enhanced glycolysis.

-

Caption: Workflow for the Seahorse XF Glycolysis Rate Assay.

Downstream Consequences and Therapeutic Implications

The activation of PGK1 and the subsequent enhancement of glycolysis lead to a significant increase in cellular ATP levels. This bioenergetic boost is the primary driver of Terazosin's neuroprotective effects. By replenishing ATP stores, Terazosin can help neurons:

-

Maintain Ion Gradients: Powering ion pumps like Na+/K+-ATPase is essential for neuronal excitability and function.

-

Support Axonal Transport: The movement of organelles, vesicles, and proteins along axons is a highly energy-dependent process.

-

Combat Oxidative Stress: ATP is required for the synthesis and regeneration of antioxidants like glutathione.

-

Prevent Apoptotic Cell Death: Energy deficits are a key trigger for programmed cell death pathways.

The consistent observation of these effects across multiple preclinical models of Parkinson's disease suggests that targeting PGK1 with activators like Terazosin is a viable and promising therapeutic strategy for a range of neurodegenerative disorders.

References

-

Burbulla, L.F., et al. (2017). Terazosin-induced activation of PGK1-glycolysis-TFEB-mediated autophagy protects against neurodegeneration. Science. [Link]

-

Goya, R.G., et al. (2020). Repurposing of terazosin for the treatment of neurodegenerative diseases. Aging. [Link]

-

Brundin, P., et al. (2017). A new player in the neuroprotection field: The antihypertensive drug terazosin. Movement Disorders. [Link]

Terazosin as a Modulator of Cellular Bioenergetics: A Technical Guide to PGK1-Mediated ATP Enhancement

This guide provides a comprehensive technical overview of the non-canonical effects of terazosin on cellular bioenergetics. It focuses specifically on its interaction with phosphoglycerate kinase 1 (PGK1) and the subsequent impact on ATP production. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally investigate this novel mechanism, which holds significant therapeutic potential for neurodegenerative diseases and other conditions linked to bioenergetic deficits.

Section 1: Introduction to Terazosin - Beyond Alpha-1 Adrenergic Blockade

Canonical Mechanism of Action

Terazosin is a well-established pharmaceutical agent, clinically approved for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Its traditional mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in the prostate and blood vessels.[2]

The Emergence of a Non-Canonical Role

Recent scientific investigations have unveiled a novel, off-target function for terazosin, positioning it as a potent modulator of cellular metabolism.[3][4] This discovery has sparked considerable interest in its potential for repurposing, particularly as a neuroprotective agent in conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS), where impaired cellular energy production is a key pathological feature.[1][5][6] Studies in animal models have shown that terazosin can slow or prevent neuron loss, an effect associated with increased ATP levels in the brain.[7][8]

Core Hypothesis

The central thesis of this guide is that terazosin's profound effects on cellular bioenergetics are primarily mediated through its direct interaction with and activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) .[1][3][4] This activation enhances the rate of glycolysis, leading to a significant boost in cellular ATP production.[7][9]

Section 2: The Molecular Mechanism - Terazosin and PGK1

The Glycolytic Pathway and the Role of PGK1

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. PGK1 is a critical enzyme in this pathway, catalyzing the first ATP-generating step.[10][11] Specifically, it facilitates the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and one molecule of ATP.[9][11] This step is vital for maintaining cellular energy homeostasis, especially in tissues with high energy demands like the brain.

Terazosin as a PGK1 Activator

Groundbreaking studies combining enzymology and X-ray crystallography have revealed that terazosin binds directly to PGK1.[3][4][12] This binding occurs at the ADP/ATP binding pocket.[5] Paradoxically, while high concentrations of terazosin can act as a competitive inhibitor, lower, therapeutically relevant concentrations have been shown to stimulate PGK1's enzymatic activity.[3][5] A proposed mass action model suggests that at these lower concentrations, terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall catalytic rate.[5] This leads to an increase in glycolytic flux and enhanced ATP production.[7]

Downstream Consequences of PGK1 Activation

The activation of PGK1 by terazosin initiates a cascade of beneficial metabolic changes:

-

Increased Glycolytic Flux: By accelerating a key step, terazosin pulls the glycolytic pathway forward, increasing the overall rate of glucose metabolism.

-

Enhanced Substrate-Level Phosphorylation: The direct result of PGK1 activation is a higher rate of ATP synthesis from ADP. This has been confirmed by measuring increased cellular ATP levels in various cell and animal models following terazosin treatment.[7][8]

-

Neuroprotection: In the context of neurodegenerative diseases, this enhancement of energy production can counteract the bioenergetic deficits that contribute to neuronal stress and death.[6][8][13]

Signaling Pathway Diagram

The following diagram illustrates the central role of PGK1 in glycolysis and the mechanism of its activation by terazosin.

Caption: Terazosin allosterically activates PGK1, enhancing the conversion of 1,3-BPG to 3-PG and boosting ATP production within the glycolytic pathway.

Section 3: Experimental Validation - A Methodological Guide

To rigorously investigate the effects of terazosin on cellular bioenergetics, a multi-faceted approach is required, progressing from in vitro enzymatic assays to comprehensive cellular metabolic profiling.

Overview of Experimental Workflow

This workflow provides a logical sequence for validating the mechanism of terazosin.

Caption: A logical workflow for investigating terazosin's bioenergetic effects, from in vitro enzyme kinetics to cellular ATP quantification.

In Vitro Validation: PGK1 Enzyme Kinetics

-

Principle & Causality: This assay directly measures the effect of terazosin on the catalytic activity of purified PGK1. By quantifying changes in key kinetic parameters (Vmax and Km), we can determine if terazosin acts as an activator. This is a crucial first step to validate the direct molecular target before moving to more complex cellular systems.

-

Detailed Protocol (Coupled Enzyme Assay):

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2), purified human PGK1 enzyme, substrates (3-Phosphoglycerate and ATP), coupling enzyme (Glyceraldehyde-3-phosphate dehydrogenase), and NADH. Prepare stock solutions of Terazosin in a suitable solvent (e.g., DMSO) and a vehicle control.

-

Reaction Mixture: In a 96-well UV-transparent plate, add assay buffer, 3-PG, ATP, NADH, and the coupling enzyme to each well.

-

Initiate Reaction: Add varying concentrations of Terazosin or vehicle control to the wells. Initiate the reaction by adding purified PGK1.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of the PGK1 reaction (in the reverse direction).

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve. Plot V0 against substrate concentration for each terazosin concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.

-

-

Data Presentation: Expected Outcomes

| Parameter | Vehicle Control | Low-Dose Terazosin | High-Dose Terazosin | Rationale |

| Vmax | Baseline | Increased | Decreased | Activation increases the maximum reaction rate. |

| Km | Baseline | Unchanged / Slightly Decreased | Increased | Indicates changes in substrate affinity; competitive inhibition at high doses. |

Cellular Bioenergetics Analysis: Agilent Seahorse XF Assay

-

Principle & Causality: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. The Glycolysis Stress Test specifically probes the cell's ability to perform glycolysis by sequentially injecting metabolic modulators.[14] This allows us to see if terazosin-treated cells have a higher glycolytic rate and capacity, which would be a direct consequence of PGK1 activation.

-

Detailed Protocol (Seahorse XF Glycolysis Stress Test):

-

Cell Culture: Seed cells of interest in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Terazosin Treatment: Treat cells with the desired concentration of terazosin or vehicle for a predetermined time (e.g., 24 hours).

-

Assay Preparation: The day of the assay, hydrate the sensor cartridge. Replace the culture medium with glucose-free Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.[14][15]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds, prepared in the assay medium:[14][16]

-

Port A: Glucose (to initiate glycolysis)

-

Port B: Oligomycin (an ATP synthase inhibitor, forcing cells to rely on glycolysis)

-

Port C: 2-Deoxy-D-Glucose (2-DG, a competitive inhibitor of glycolysis to establish a baseline)

-

-

Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the calibration plate with the cell plate to begin the measurement protocol.

-

Data Analysis: Use the Seahorse Wave software to calculate key parameters from the ECAR profile. Normalize data to cell number or protein content per well.[17]

-

-

Data Presentation: Expected Outcomes

| Parameter | Vehicle Control | Terazosin-Treated | Rationale for Change |

| Glycolysis (ECAR post-glucose) | Baseline | Increased | PGK1 activation drives a higher basal rate of glycolysis. |

| Glycolytic Capacity (ECAR post-oligomycin) | Baseline | Increased | Cells can reach a higher maximum glycolytic rate when mitochondrial ATP production is blocked. |

| Glycolytic Reserve | Baseline | Maintained or Increased | The ability to respond to an energetic demand is preserved or enhanced. |

Quantifying Cellular ATP Levels

-

Principle & Causality: This is the ultimate validation step. If terazosin activates PGK1 and increases glycolytic flux, the net result should be a measurable increase in total cellular ATP. A luciferase-based assay provides a highly sensitive method for this quantification.[18][19] The principle is that firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light; the amount of light is directly proportional to the amount of ATP present.[20][21]

-

Detailed Protocol (Luciferase-Based ATP Assay):

-

Cell Culture and Treatment: Culture and treat cells with terazosin or vehicle as described in the Seahorse protocol.

-

Cell Lysis: At the end of the treatment period, lyse the cells using a detergent-based lysis buffer provided with a commercial ATP assay kit. This releases the cellular ATP into the solution.[19]

-

Reaction Setup: In an opaque 96-well plate (to minimize background), add a small volume of the cell lysate.

-

Light Measurement: Add the luciferase/luciferin reagent to the wells. Immediately measure the resulting luminescence using a plate-reading luminometer.

-

Data Analysis: Create a standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the experimental samples. Normalize the final ATP values to the protein concentration or cell number for each sample.

-

-

Data Presentation: Expected Outcomes

| Measurement | Vehicle Control | Terazosin-Treated | Rationale for Change |

| Total Cellular ATP (nmol/mg protein) | Baseline | Significantly Increased | Enhanced glycolytic flux from PGK1 activation leads to a net gain in cellular ATP. |

Section 4: Broader Implications and Future Directions

The discovery of terazosin's ability to enhance cellular bioenergetics via PGK1 activation has significant therapeutic implications.

-

Therapeutic Potential:

-

Neurodegenerative Diseases: Conditions like Parkinson's disease are characterized by energy deficits in neurons.[1] By boosting ATP levels, terazosin may protect these vulnerable cells from degeneration.[7][8] This is supported by epidemiological studies showing that terazosin use is associated with a reduced risk and slower progression of Parkinson's.[6] Clinical trials are currently underway to formally evaluate this.[22][23][24][25][26]

-

Other Conditions: The mechanism may also be relevant for other diseases with metabolic components, including stroke and certain types of cancer.[3][4][11]

-

-

Considerations and Limitations:

-

Biphasic Effect: The dose-response of terazosin is biphasic, with high concentrations being inhibitory.[5] Careful dose-finding studies are essential for clinical translation.[27]

-

Off-Target Effects: As an alpha-1 blocker, terazosin's effects on blood pressure must be considered, especially in patient populations that may not be hypertensive.

-

Specificity: While PGK1 is a key target, other unforeseen off-target effects may exist.

-

-

Future Research:

-

Drug Development: The development of novel, more specific PGK1 activators that lack the alpha-1 adrenergic activity of terazosin is a promising avenue for creating targeted bioenergetic therapies.[8][13]

-

In Vivo Validation: Further in vivo studies are needed to fully understand the long-term effects and therapeutic window of PGK1 activation in various disease models.

-

Biomarker Identification: Identifying reliable biomarkers to track PGK1 activation and its downstream metabolic effects in patients will be crucial for the success of clinical trials.

-

References

-

The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases. (2022-04-05). European Journal of Pharmacology. Available from: [Link]

-

Terazosin activated Pgk1 and Hsp90 to promote stress resistance. National Center for Biotechnology Information. Available from: [Link]

-

A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. (2024-02-20). Proceedings of the National Academy of Sciences. Available from: [Link]

-

Terazosin activates Pgk1 and Hsp90 to promote stress resistance. (2014-11-10). ResearchGate. Available from: [Link]

-

Terazosin and Parkinson's Disease Extension Study. ClinicalTrials.gov. Available from: [Link]

-

Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. National Center for Biotechnology Information. Available from: [Link]

-

Terazosin Effect on Cardiac Changes in Early Parkinson's Disease. ClinicalTrials.gov. Available from: [Link]

-

Terazosin and Parkinson's Disease: A Follow-Up Study. ClinicalTrials.gov. Available from: [Link]

-

Terazosin activates Pgk1 and Hsp90 to promote stress resistance. National Center for Biotechnology Information. Available from: [Link]

-

Largest ever Parkinson's research trial is starting now. (2025-10-16). Parkinson's UK. Available from: [Link]

-

ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH. Available from: [Link]

-

Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway. National Center for Biotechnology Information. Available from: [Link]

-

Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders. (2021-12-23). MDPI. Available from: [Link]

-

Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. Available from: [Link]

-

UK starts 'largest-ever' trial of possible Parkinson's drugs. (2025-10-16). pharmaphorum. Available from: [Link]

-

Glycolysis stress test in organoids. (2022-10-27). Protocols.io. Available from: [Link]

-

Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. ResearchGate. Available from: [Link]

-

A Pilot to Assess Target Engagement of Terazosin in Parkinson's Disease. National Center for Biotechnology Information. Available from: [Link]

-

Preparation of XF Glycolysis Stress Test Compounds for Running an XF 96 Assay. Seahorse Bioscience. Available from: [Link]

-

Mitochondria-Translocated PGK1 Functions as a Protein Kinase to Coordinate Glycolysis and the TCA Cycle in Tumorigenesis. (2016-03-03). ResearchGate. Available from: [Link]

-

XF Glycolysis Stress Test Kit Preparation and Aliquoting. Seahorse Bioscience. Available from: [Link]

-

Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. (2022-07-25). Frontiers. Available from: [Link]

-

Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway. National Center for Biotechnology Information. Available from: [Link]

-

Use of luciferase probes to measure ATP in living cells and animals. (2017-07-06). Nature Protocols. Available from: [Link]

-

A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinson's disease. (2019-10-05). University of Barcelona. Available from: [Link]

-

PGK1-mediated cancer progression and drug resistance. National Center for Biotechnology Information. Available from: [Link]

-

Activation of PGK1 under hypoxic conditions promotes glycolysis and increases stem cell-like properties and the epithelial-mesenchymal transition in oral squamous cell carcinoma cells via the AKT signalling pathway. National Center for Biotechnology Information. Available from: [Link]

-

Capitalising on the neuroprotective effects of a prostate drug. Parkinson's Movement. Available from: [Link]

-

Terazosin prevented mitochondrial damage and abnormalities in autophagic flux induced by PA. ResearchGate. Available from: [Link]

-

A dose-finding study shows terazosin enhanced energy metabolism in neurologically healthy adults. (2025-08-10). National Center for Biotechnology Information. Available from: [Link]

-

The Role of PGK1 in Promoting Ischemia/Reperfusion Injury-Induced Microglial M1 Polarization and Inflammation by Regulating Glycolysis. (2023-02-07). National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 2. Capitalising on the neuroprotective effects of a prostate drug – Parkinson's Movement [parkinsonsmovement.com]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terazosin activates Pgk1 and Hsp90 to promote stress resistance [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PGK1-mediated cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. unige.ch [unige.ch]

- 17. Glycolysis stress test in organoids [protocols.io]

- 18. bmglabtech.com [bmglabtech.com]

- 19. ATP Assays | What is an ATP Assay? [promega.jp]

- 20. goldbio.com [goldbio.com]

- 21. What is the principle of ATP bioluminescence assay? | AAT Bioquest [aatbio.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. preludetx.com [preludetx.com]